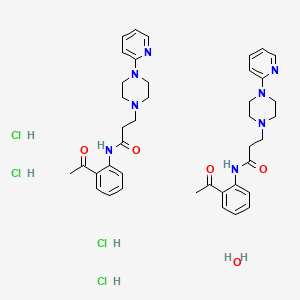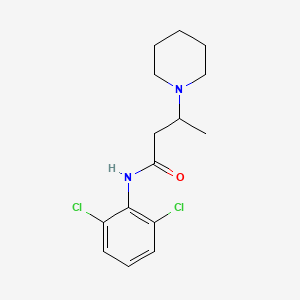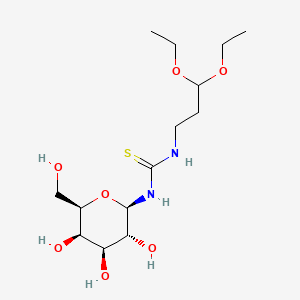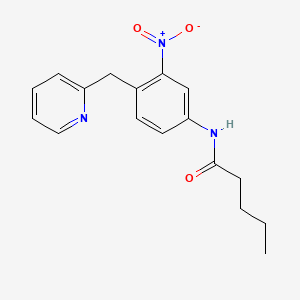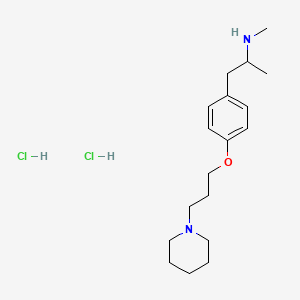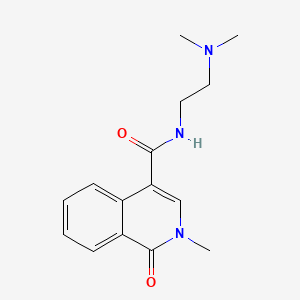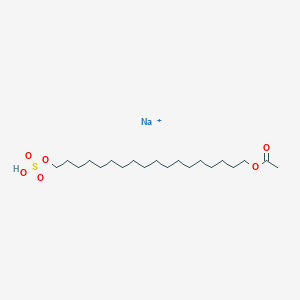
2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- typically involves the condensation of quinoline derivatives with pyrazole derivatives. One common method includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach involves the use of Friedländer condensation, where anthranilic acid derivatives are used as starting materials .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using reagents like activated manganese dioxide in toluene.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic substitution using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- has been studied for various scientific research applications:
Mecanismo De Acción
The mechanism of action of 2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as phosphodiesterase, which plays a role in signal transduction pathways . The compound’s ability to bind to specific receptors and interfere with cellular processes underlies its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo(3,4-b)quinoline: Another member of the pyrazoloquinoline family with similar biological activities.
Spirocyclic pyrazolone-pyrrolo(4,3,2-de)quinoline: Known for its unique spirocyclic structure and potential pharmacological applications.
Uniqueness
2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its sulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
103688-00-2 |
|---|---|
Fórmula molecular |
C19H19N3O3S |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
2-[5-(4-methylphenyl)sulfonyl-4H-pyrazolo[4,3-c]quinolin-2-yl]ethanol |
InChI |
InChI=1S/C19H19N3O3S/c1-14-6-8-16(9-7-14)26(24,25)22-13-15-12-21(10-11-23)20-19(15)17-4-2-3-5-18(17)22/h2-9,12,23H,10-11,13H2,1H3 |
Clave InChI |
GBTBVBCXEBEUDB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CN(N=C3C4=CC=CC=C42)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



